Benzofuran-4-amine

Vue d'ensemble

Description

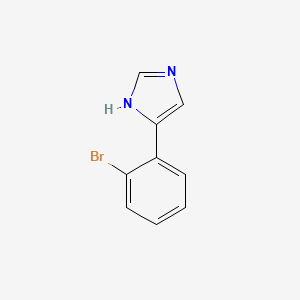

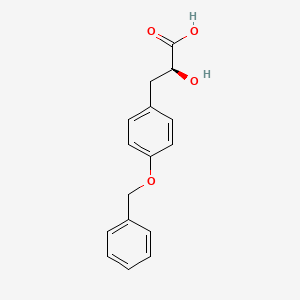

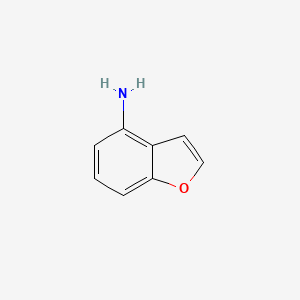

Benzofuran-4-amine is a chemical compound that is part of the benzofuran family, which consists of a fused ring structure combining benzene and furan rings. The amine group attached to the fourth position of the benzofuran ring system adds to the compound's reactivity and potential for further chemical modifications. Benzofuran derivatives are known for their presence in various bioactive natural products and pharmaceutical drugs .

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves the cyclization of propargyl amines to form 3-amino-2,3-dihydro-2-arylmethylidenebenzofurans, which can further rearrange to 2-substituted benzofuran derivatives under certain conditions . Another method utilizes acrolein dimer and 1,3-dicarbonyl compounds with Lewis acid catalysts to synthesize 2,3-disubstituted benzofurans . Additionally, intramolecular Wittig reactions have been employed to prepare highly functional benzofurans starting from salicylic aldehyde derivatives . A one-pot synthesis approach has also been reported, where in situ generated benzofuran-2-amine reacts with various dielectrophiles to form benzofuro[2,3-b]pyridine ring systems . Furthermore, a facile synthesis method using o-hydroxy aryl ketone, amine, and chloroacetyl chloride has been developed for the synthesis of benzofuran derivatives10.

Molecular Structure Analysis

The molecular structure of benzofuran-4-amine derivatives has been studied using various spectroscopic techniques. For instance, the geometrical structures, vibrational frequencies, and molecular electrostatic potential (MEP) of a nitro-substituted benzofuran derivative were calculated using density functional theory (DFT) and compared with experimental data, showing good agreement .

Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions. Chiral amine thiourea has been used to promote enantioselective Michael addition reactions of 3-substituted benzofuran-2(3H)-ones to maleimides, yielding products with high diastereo- and enantioselectivities . Radical cyclization cascade reactions have also been employed to construct complex benzofurylethylamine derivatives . Moreover, recent advances have been made in cycloaddition reactions of 2-benzylidene-1-benzofuran-3-ones and their analogues, which are important for the construction of benzothiophene, benzofuran, indole, and indene frameworks .

Physical and Chemical Properties Analysis

Benzofuran and its derivatives exhibit a range of physical and chemical properties that make them suitable for diverse applications. Libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds have been synthesized with variations in physicochemical properties to achieve lead-like compounds with a range of molecular weights and partition coefficients . These properties are crucial for the potential biological activity and drug-likeness of benzofuran derivatives.

Applications De Recherche Scientifique

-

Anticancer Activity

- Field : Medicinal Chemistry

- Application : Benzofuran derivatives have shown significant anticancer activities. For instance, a certain compound (referred to as compound 36) was found to have significant cell growth inhibitory effects on different types of cancer cells .

- Method : The compound was applied to various cancer cells and the inhibition rates were measured .

- Results : The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (56.45% and 44.50% respectively) .

-

Antimicrobial Activity

- Field : Medicinal Chemistry

- Application : Benzofuran and its derivatives have been found to be suitable structures for developing new therapeutic agents against deadly microbes .

- Method : Benzofuran derivatives were synthesized and their antimicrobial activities were tested .

- Results : The results showed that benzofuran derivatives have potential applications as antimicrobial drugs .

-

Anti-Hepatitis C Virus Activity

- Field : Virology

- Application : A novel macrocyclic benzofuran compound has been discovered which has anti-hepatitis C virus activity .

- Method : The compound was tested for its ability to inhibit the hepatitis C virus .

- Results : The compound is expected to be an effective therapeutic drug for hepatitis C disease .

-

Antifungal Activity

- Field : Medicinal Chemistry

- Application : Benzofuran derivatives have been found to be suitable structures for developing new therapeutic agents against deadly fungi .

- Method : Benzofuran derivatives were synthesized and their antifungal activities were tested .

- Results : The results showed that benzofuran derivatives have potential applications as antifungal drugs .

-

Anti-Inflammatory Activity

- Field : Pharmacology

- Application : Compounds with a benzofuran nucleus have shown anti-inflammatory activities .

- Method : The anti-inflammatory activities of benzofuran derivatives were tested .

- Results : The results indicated that benzofuran derivatives could be potential therapeutic agents for inflammatory diseases .

-

Treatment of Skin Diseases

- Field : Dermatology

- Application : Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .

- Method : These compounds were applied topically or orally for the treatment of skin diseases .

- Results : The results showed significant improvement in the skin conditions .

Orientations Futures

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . They have emerged as important scaffolds with many biological properties . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

Propriétés

IUPAC Name |

1-benzofuran-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZGGFAZAPGFMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=COC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465333 | |

| Record name | Benzofuran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzofuran-4-amine | |

CAS RN |

412336-07-3 | |

| Record name | Benzofuran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzofuran-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine](/img/structure/B1279755.png)